REACTION_CXSMILES
|
[N:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[C:12](N)=[CH:11][CH:10]=[CH:9]2)=[N+:2]=[N-:3].S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[N:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[OH:16])[CH:7]=[CH:6][CH:5]=1)=[N+:2]=[N-:3] |f:2.3|
|
Name
|
|
Quantity
|
0.368 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=CC=C2C=CC=C(C12)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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in warm
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled to O°C
|
Type
|
CUSTOM
|
Details
|
The excess of nitrous acid was destroyed by the addition of urea
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Type
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ADDITION
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Details
|
The yellow solution of the diazonium salt was diluted with 100 ml
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Type
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TEMPERATURE
|
Details
|
of water and heated at 60°for 1.5 hr
|
Duration
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1.5 h
|
Type
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WASH
|
Details
|
The precipitated material was washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered through activated charcoal
|
Type
|
CUSTOM
|
Details
|
Removal of ether
|
Type
|
WAIT
|
Details
|
left a residue which
|
Type
|
CUSTOM
|
Details
|
Recrystallization from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=CC=CC2=CC=CC(=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |